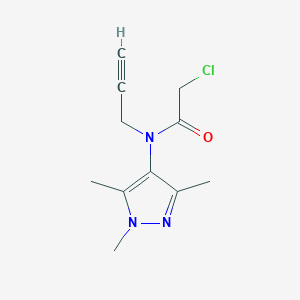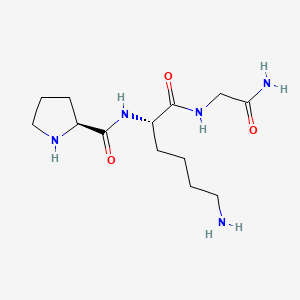
Prolyl-lysyl-glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prolyl-lysyl-glycinamide is a tripeptide compound with the molecular formula C13H25N5O3 It consists of the amino acids proline, lysine, and glycine, linked together in a specific sequence
准备方法
Synthetic Routes and Reaction Conditions
Prolyl-lysyl-glycinamide can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (glycine) to the resin, followed by the addition of lysine and proline. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The protecting groups are removed after each coupling step, and the peptide is cleaved from the resin at the end of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process. The choice of method depends on factors such as the desired scale of production and the specific requirements of the final product.
化学反应分析
Types of Reactions
Prolyl-lysyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups in the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups through targeted reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific reagents and catalysts, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.
科学研究应用
Prolyl-lysyl-glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, including its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Industry: this compound is used in the development of peptide-based drugs and other biotechnological applications.
作用机制
The mechanism of action of prolyl-lysyl-glycinamide involves its interaction with specific molecular targets and pathways. Research has shown that it can modulate neurotransmitter systems, particularly the dopamine receptor system. The peptide binds to dopamine receptors, enhancing the affinity of agonists and modulating receptor activity. This interaction can influence various physiological and neurological processes.
相似化合物的比较
Prolyl-lysyl-glycinamide can be compared to other similar peptides, such as:
Prolyl-leucyl-glycinamide: This compound shares structural similarities but has different amino acid residues, leading to distinct biological activities.
Prolyl-glycyl-proline: Another related peptide with unique properties and applications.
Felypressin: A synthetic nonapeptide with a sequence that includes proline, lysine, and glycinamide residues, but with additional amino acids and a different overall structure.
Each of these compounds has unique properties and applications, highlighting the diversity and potential of peptide-based molecules in scientific research and industry.
属性
CAS 编号 |
55299-63-3 |
|---|---|
分子式 |
C13H25N5O3 |
分子量 |
299.37 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N5O3/c14-6-2-1-4-10(12(20)17-8-11(15)19)18-13(21)9-5-3-7-16-9/h9-10,16H,1-8,14H2,(H2,15,19)(H,17,20)(H,18,21)/t9-,10-/m0/s1 |
InChI 键 |
IJBDKIOLZUIJJH-UWVGGRQHSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
规范 SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


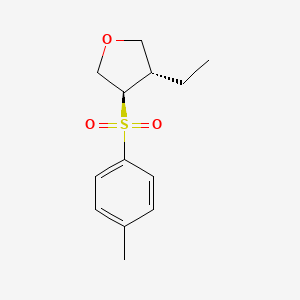

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
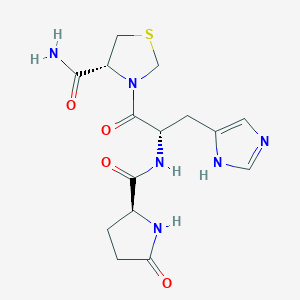
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
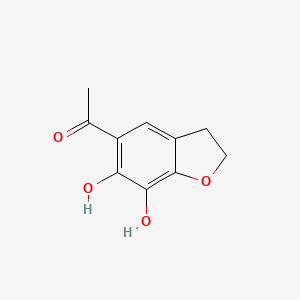
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)

